4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
While this compound is listed in some chemical databases, detailed physical and chemical properties are not provided .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related morpholine derivatives and their crystal structures have been a subject of study. For example, the synthesis and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative involving morpholine, has been reported, highlighting its potential as a molluscicidal agent (Duan et al., 2014).
Pharmaceutical Applications
- Morpholine derivatives have shown promise in pharmaceutical research. For instance, the discovery of a non-nitrogen containing morpholine isostere and its application in novel inhibitors of the PI3K-AKT-mTOR pathway was a significant development (Hobbs et al., 2019).
- Additionally, the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, an important intermediate in inhibiting tumor necrosis factor alpha and nitric oxide, highlights its potential in cancer research (Lei et al., 2017).
Chemical Reactions and Properties
- Research into the chemical reactions and properties of morpholine derivatives, such as the interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate, provides insights into their chemical behavior and potential applications (Chumachenko et al., 2014).
Advanced Synthesis Techniques
- The advancement of synthesis techniques for morpholines, such as the development of enantiopure 2-aryl(alkyl)-2-trifluoromethyl-substituted morpholines and oxazepanes, has been a focus of research, contributing to the field of stereochemistry and drug design (Nonnenmacher et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(E)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O3/c1-12(26-30-18(28)25-15-4-2-14(20)3-5-15)17-16(27-6-8-29-9-7-27)10-13(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3,(H,25,28)/b26-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOBMBXYMMXWLT-RPPGKUMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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